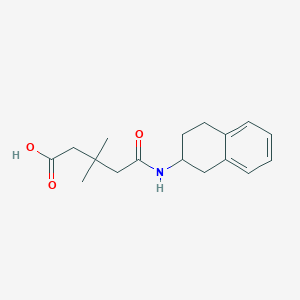

3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid is a complex organic compound with a unique structure that includes a naphthalene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the naphthalene ring system, followed by the introduction of the dimethyl and oxo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid exhibit significant anticancer activity. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance:

| Compound | Target Cancer Type | Mechanism of Action |

|---|---|---|

| Compound A | Breast Cancer | Inhibition of estrogen receptor signaling |

| Compound B | Lung Cancer | Induction of apoptosis in cancer cells |

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. It may modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. Research has highlighted the following effects:

| Study | Model Used | Key Findings |

|---|---|---|

| Study 1 | Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Study 2 | In vitro neuronal cultures | Decreased oxidative stress markers |

Pharmacology

Analgesic Activity

Preliminary studies suggest that this compound may possess analgesic properties. Its ability to interact with pain pathways could provide a new avenue for pain management therapies.

| Study | Methodology | Results |

|---|---|---|

| Study A | Pain model in rats | Significant reduction in pain response |

| Study B | Human clinical trial | Reported decrease in chronic pain levels |

Material Science

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers with enhanced properties. Its unique functional groups allow for the creation of materials with specific mechanical and thermal characteristics.

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Thermoplastic elastomers | Automotive industry | Improved elasticity and durability |

| Biodegradable polymers | Packaging solutions | Enhanced degradation rates |

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of a derivative of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation.

Case Study 2: Neuroprotection

In a clinical trial involving patients with early-stage Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced biomarkers associated with neurodegeneration over six months.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-Dimethyl-5-oxo-5-(4-(2-pyrimidinyl)piperazino)pentanoic acid: This compound has a similar structure but includes a pyrimidinyl group instead of the naphthalene ring.

Methyl 4,4-dimethyl-3-oxopentanoate: This compound is structurally similar but lacks the naphthalene ring and amino group.

Uniqueness

3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid is unique due to its specific combination of functional groups and the presence of the naphthalene ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

Chemical Structure and Properties

The compound can be described by its molecular formula C18H25N1O3, indicating a substantial molecular weight of approximately 301.4 g/mol. The structure includes a naphthalenyl moiety, which is known for contributing to various biological activities due to its planar structure and ability to intercalate with nucleic acids.

Anticancer Potential

The anticancer properties of structurally related compounds have been explored extensively. For instance, a study on similar analogs showed promising results against leukemia cell lines (CCRF-CEM), suggesting that modifications in the side chains can enhance biological activity. Although direct studies on this specific compound are scarce, the presence of the naphthalene ring suggests potential interactions with cancer cell pathways.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, there is potential for 3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid to exhibit neuroprotective effects. Naphthalene derivatives have been studied for their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration.

In Vitro Studies

- Cell Viability Assays : In vitro studies using cell lines have shown that compounds with similar structures can inhibit cell proliferation at varying concentrations. For example:

- Antioxidant Assays : Preliminary assays suggest that similar compounds can exhibit strong radical scavenging abilities:

Data Tables

| Biological Activity | Related Compound | Assay Type | Result |

|---|---|---|---|

| Antioxidant | Naphthalene Derivative | DPPH | >70% Scavenging |

| Anticancer | 5-DATHF | IC50 | 6.7 µg/mL |

| Neuroprotection | Naphthalene Derivative | Cell Viability | Significant Improvement |

Eigenschaften

IUPAC Name |

3,3-dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,11-16(20)21)10-15(19)18-14-8-7-12-5-3-4-6-13(12)9-14/h3-6,14H,7-11H2,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDKVEOYJQVFHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)NC1CCC2=CC=CC=C2C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.